Kava

描述

Piper methysticum,是一种原产于太平洋岛屿的植物。该植物的根部被用来生产一种传统的饮料,以其镇定和放松的效果而闻名。 卡瓦中活性成分被称为卡瓦内酯,它们是卡瓦精神活性作用的原因 。 几个世纪以来,卡瓦一直被用于太平洋岛屿文化中的仪式和社交活动 .

准备方法

合成路线和反应条件: 卡瓦通常由Piper methysticum植物的根部制备。 传统的制备方法包括将根部研磨成细粉,然后与水混合并过滤,制成饮料 。 工业生产方法可能涉及更先进的技术,例如提取和纯化,以分离活性卡瓦内酯 .

化学反应分析

Metabolic Pathways of Kavalactones

Kavalactones are metabolized primarily via hepatic cytochrome P450 (CYP450) enzymes, with variations observed across species and human subjects. Key metabolic transformations include:

-

Demethylation : Removal of methoxy groups (e.g., 4-methoxy or 12-methoxy substituents) from the α-pyrone ring .

-

Hydroxylation : Addition of hydroxyl groups at C-12 positions, observed in yangonin and desmethoxyyangonin .

-

Reduction : Saturation of the 3,4-double bond in dihydrokavain and dihydromethysticin .

-

Ring-opening : Enzymatic cleavage of the lactone ring in compounds like 7,8-dihydromethysticin, forming mercapturic acid adducts .

Table 1: Major Human Metabolites of Kavalactones

Enzyme Inhibition and Drug Interactions

Kavalactones and flavokawains exhibit significant inhibition of CYP enzymes, impacting drug metabolism:

-

CYP2C9/CYP3A4 inhibition : Methysticin (IC<sub>50</sub> = 10 µM) and dihydromethysticin (IC<sub>50</sub> = 17 µM) reduce enzymatic activity by >50% .

-

CYP2D6 suppression : Flavokavain A inhibits CYP2D6 (73% activity reduction) .

Table 2: CYP Enzyme Inhibition by this compound Components

| Compound | Inhibited Enzymes | % Inhibition (10 µM) |

|---|---|---|

| Methysticin | CYP2C9, CYP3A4 | 54–76% |

| Flavokavain A | CYP2D6 | 73% |

| Desmethoxyyangonin | CYP1A2 | 40% |

Formation of Reactive Metabolites

Oxidative metabolism generates electrophilic intermediates linked to hepatotoxicity:

-

Kavain 11,12-quinone : Formed via CYP-mediated oxidation, detected as a glutathione conjugate in human microsomes .

-

7,8-Dihydrokavain 11,12-quinone : A reactive metabolite implicated in mitochondrial toxicity .

These quinones deplete glutathione reserves and form protein adducts, triggering oxidative stress .

Extraction and Solvent Effects on Chemical Composition

Solvent polarity determines kavalactone yield and flavokawain content:

-

Acetone : Extracts 20–25% total kavalactones, highest among solvents .

-

Ethanol : Yields 15–18% kavalactones but increases flavokawain B by 100× vs. water .

-

Water : Traditional method; yields <5% kavalactones, minimal flavokawains .

Table 3: Solvent Efficiency in Kavalactone Extraction

| Solvent | Total Kavalactones (%) | Flavokawain B (ppm) |

|---|---|---|

| Acetone | 20–25 | 120 |

| Ethanol | 15–18 | 450 |

| Water | 3–5 | 5 |

This synthesis underscores the interplay between this compound’s chemistry and its biological effects, emphasizing the need for standardized extraction protocols and metabolic safety assessments .

科学研究应用

Chemical Composition and Mechanisms of Action

Kava contains a unique group of compounds known as kavalactones, which are primarily responsible for its psychoactive effects. The main kavalactones include:

- Kavain

- Dihydrokavain

- Yangonin

- Desmethoxyyangonin

These compounds interact with various neurotransmitter systems in the brain, particularly GABA receptors, which are crucial for anxiety modulation. Research indicates that this compound may enhance GABAergic activity, leading to its anxiolytic effects .

Anxiety Management

This compound has been widely studied for its efficacy in treating anxiety disorders. Meta-analyses have shown that this compound extracts can significantly reduce anxiety symptoms in patients with generalized anxiety disorder (GAD) and chronic anxiety .

Anti-inflammatory Effects

Recent studies suggest that this compound and its constituents exhibit anti-inflammatory properties. These effects may be beneficial in treating conditions characterized by inflammation, such as arthritis and other inflammatory diseases .

Potential Anticancer Properties

Emerging research points to this compound's potential role in cancer prevention and treatment. Some studies have indicated that kavalactones may inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in certain cancer types . However, further investigation is necessary to confirm these findings.

Safety and Toxicity Concerns

Despite its therapeutic potential, this compound has been associated with hepatotoxicity in some cases. Reports of liver damage have raised concerns about its safety profile, particularly with unregulated or high-dose consumption . The FDA has issued warnings regarding this compound products due to these risks, emphasizing the need for quality control and standardized dosing .

Case Studies

Case Study 1: Efficacy in Generalized Anxiety Disorder

A randomized controlled trial involving 60 participants demonstrated that those receiving this compound extract showed a significant reduction in anxiety levels compared to a placebo group over a period of four weeks. The study utilized a standardized this compound extract containing 70% kavalactones .

Case Study 2: Anti-inflammatory Effects

In a double-blind study assessing the effects of this compound on patients with chronic pain conditions, participants reported a notable decrease in inflammation markers after eight weeks of treatment with a specific this compound extract formulation .

Summary of Research Findings

| Application | Evidence Level | Key Findings |

|---|---|---|

| Anxiety Management | Strong | Significant reduction in anxiety symptoms; effective for chronic anxiety |

| Anti-inflammatory Effects | Moderate | Potential benefits for inflammatory conditions; requires further research |

| Anticancer Properties | Emerging | Inhibition of cancer cell proliferation observed; more studies needed |

| Safety Concerns | High | Reports of hepatotoxicity; need for standardization and quality control |

作用机制

相似化合物的比较

卡瓦经常与其他草药补充剂如阿育吠陀草药(Ashwagandha)进行比较。 卡瓦和阿育吠陀草药均以其缓解压力作用而闻名,但它们的作用机制和化学成分不同 。 例如,阿育吠陀草药含有Withanolides,具有适应原特性,帮助身体应对压力 。 其他类似的化合物包括缬草根和西番莲,它们也具有镇静作用,但在活性成分和作用机制方面有所不同 .

结论

卡瓦是一种独特的化合物,具有丰富的文化历史和显著的治疗潜力。它的活性成分卡瓦内酯已被广泛研究其镇定和神经保护作用。虽然卡瓦与其他草药补充剂有相似之处,但其独特的化学成分和作用机制使其成为一种有价值的天然疗法。

生物活性

Kava, derived from the root of the plant Piper methysticum, has been utilized for centuries in Pacific Island cultures for its psychoactive properties. The primary bioactive compounds in this compound are kavalactones and flavokawains, which exhibit various biological activities, including anxiolytic, antioxidant, and anticancer effects. However, concerns regarding hepatotoxicity have emerged, necessitating a comprehensive review of its biological activity.

1. Chemical Composition of this compound

This compound's biological activity is largely attributed to its chemical constituents:

-

Kavalactones: These are the most studied compounds in this compound, with six major kavalactones accounting for 20–50% of the dry weight of this compound root. They include:

- Kawain

- Dihydrokawain

- Yangonin

- Methysticin

- Desmethoxyyangonin

- Kavain

- Flavokawains: These compounds are less prevalent but have demonstrated significant biological effects, particularly in anticancer studies.

| Compound | Percentage in this compound Root | Biological Activity |

|---|---|---|

| Kavalactones | 20-50% | Anxiolytic, Antioxidant |

| Flavokawains | Varies | Anticancer |

2.1 Anxiolytic Effects

This compound has been shown to possess anxiolytic properties comparable to benzodiazepines. A systematic review indicated that kavalactones can modulate GABAergic neurotransmission, leading to reduced anxiety without the sedative effects typical of traditional anxiolytics .

2.2 Antioxidant Properties

Research has demonstrated that this compound extracts exhibit strong antioxidant activity, which can help mitigate oxidative stress and prevent cellular damage. Specific flavonoids isolated from this compound have been identified as potent antioxidants .

2.3 Anticancer Potential

Kavalactones and flavokawains have shown promising results in preclinical studies for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, flavokawains have been linked to significant anticancer activity against breast and prostate cancer cells .

3. Hepatotoxicity Concerns

Despite its beneficial effects, this compound consumption has been associated with hepatotoxicity. Clinical reports suggest that certain compounds in this compound, particularly flavokawains, may contribute to liver damage when consumed in high quantities or over extended periods .

Case Studies on Hepatotoxicity:

- A systematic review highlighted cases where individuals consuming high doses of this compound experienced liver dysfunction, prompting regulatory scrutiny in several countries .

- Another study indicated that while kavalactones showed minimal hepatotoxicity in animal models, flavokawains exhibited significant cytotoxic effects in vitro .

4. Cognitive Effects and Driving Safety

Recent studies have investigated the cognitive effects of this compound consumption, particularly concerning driving safety. A study involving participants consuming traditional volumes of this compound (up to 3.52 liters) found no significant impairment in reaction times or divided attention compared to a control group . This suggests that while this compound does produce sedative effects, it may not significantly impair cognitive functions at traditionally consumed levels.

5. Future Research Directions

Given the diverse biological activities and potential risks associated with this compound consumption, further research is essential:

- Mechanistic Studies: Investigating the precise mechanisms through which kavalactones and flavokawains exert their biological effects.

- Longitudinal Studies: Assessing the long-term impacts of regular this compound consumption on liver health and cognitive function.

- Quality Control: Establishing standards for this compound preparation and consumption to minimize risks associated with hepatotoxicity.

属性

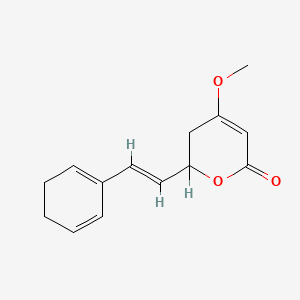

IUPAC Name |

2-[(E)-2-cyclohexa-1,5-dien-1-ylethenyl]-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h3,5-8,10,12H,2,4,9H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNGEVNATYFZGG-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CCCC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(C1)/C=C/C2=CCCC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9000-38-8 | |

| Record name | Kava | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01322 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。